Cas no 187739-60-2 (CarboxyaMidotriazole orotate)

CarboxyaMidotriazole orotate 化学的及び物理的性質
名前と識別子
-
- Carboxiamidotriazol orotate
- SB17292
- 5-Amino-1-[[3,5-dichloro-4-(4-chlorobenzoyl)phenyl]methyl]triazole-4-carboxamide;2,4-dioxo-1H-pyrimi
- Carboxyamidotriazole (Orotate)
- L-651582 (Orotate);CAI (Orotate)
- Carboxyamidotriazole Orotate
- L-651582 Orotate
- CAI Orotate
- OCSMDRBVJRAMCI-UHFFFAOYSA-N
- 776C212QQH
- SCHEMBL7924972
- 5-Amino-1-(3,5-dichloro-4-(4-chlorobenzoyl)benzyl)-1H-1,2,3-triazole-4-carboxamide 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate
- DA-71931
- HY-16125
- MS-30422
- Carboxyamidotriazole orotate CTO.
- AKOS040741506
- EX-A5646
- CTO
- CS-0006151
- 1,2,3-Carboxyamido-triazole Orotate
- G14181
- 187739-60-2
- UNII-776C212QQH
- 5-amino-1-[[3,5-dichloro-4-(4-chlorobenzoyl)phenyl]methyl]triazole-4-carboxamide;2,4-dioxo-1H-pyrimidine-6-carboxylic acid
- CarboxyaMidotriazole orotate
-
- インチ: 1S/C17H12Cl3N5O2.C5H4N2O4/c18-10-3-1-9(2-4-10)15(26)13-11(19)5-8(6-12(13)20)7-25-16(21)14(17(22)27)23-24-25;8-3-2(4(9)10)1-6-5(11)7-3/h1-6H,7,21H2,(H2,22,27);1H,(H,9,10)(H2,6,7,8,11)
- InChIKey: USNBVLGWGCHQNR-UHFFFAOYSA-N
- ほほえんだ: ClC1C(C(C2C=CC(=CC=2)Cl)=O)=C(C=C(C=1)CN1C(=C(C(N)=O)N=N1)N)Cl.O=C1C(C(=O)O)=CNC(N1)=O
計算された属性
- せいみつぶんしりょう: 581.038414 g/mol
- どういたいしつりょう: 581.038414 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 水素結合受容体数: 9
- 重原子数: 38
- 回転可能化学結合数: 6
- 複雑さ: 773
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 212
- ぶんしりょう: 582.8
CarboxyaMidotriazole orotate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y33875-5mg |
Carboxyamidotriazole Orotate |
187739-60-2 | 99% | 5mg |
¥1998.0 | 2023-09-09 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y33875-100mg |
Carboxyamidotriazole Orotate |
187739-60-2 | 99% | 100mg |
¥11998.0 | 2023-09-09 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T14871-100 mg |
Carboxyamidotriazole Orotate |
187739-60-2 | 99.88% | 100MG |
¥10817.00 | 2022-04-26 | |
S e l l e c k ZHONG GUO | S2975-25mg |
CarboxyaMidotriazole orotate |
187739-60-2 | 99.97% | 25mg |
¥5626.53 | 2023-09-15 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y33875-10mg |
Carboxyamidotriazole Orotate |
187739-60-2 | 99% | 10mg |
¥2998.0 | 2023-09-09 | |
MedChemExpress | HY-16125-100mg |
Carboxyamidotriazole Orotate |
187739-60-2 | 98.98% | 100mg |
¥12000 | 2023-08-31 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T14871-1mg |
Carboxyamidotriazole Orotate |
187739-60-2 | 99.88% | 1mg |
¥ 688 | 2023-09-07 | |
MedChemExpress | HY-16125-1mg |
Carboxyamidotriazole Orotate |
187739-60-2 | 98.98% | 1mg |
¥909 | 2024-04-19 | |
1PlusChem | 1P00AO8X-100mg |
CARBOXYAMIDOTRIAZOLE OROTATE |
187739-60-2 | 98% | 100mg |
$1410.00 | 2024-06-17 | |
Ambeed | A1274889-10mg |
5-Amino-1-(3,5-dichloro-4-(4-chlorobenzoyl)benzyl)-1H-1,2,3-triazole-4-carboxamide 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate |
187739-60-2 | 98% | 10mg |
$225.0 | 2025-02-28 |
CarboxyaMidotriazole orotate 関連文献
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
-
Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
-
Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
-
8. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
CarboxyaMidotriazole orotateに関する追加情報
Comprehensive Overview of CarboxyaMidotriazole Orotate (CAS No. 187739-60-2): Properties, Applications, and Research Insights
CarboxyaMidotriazole orotate (CAS No. 187739-60-2) is a chemically synthesized compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural properties and potential therapeutic applications. This compound, often referred to in scientific literature as CAO, combines the carboxamidotriazole moiety with orotic acid, resulting in a molecule with enhanced bioavailability and targeted activity. Researchers are particularly interested in its role as a modulator of cellular signaling pathways, which makes it a promising candidate for various biomedical applications.
The growing interest in CarboxyaMidotriazole orotate is reflected in the increasing number of searches for terms like "CAO mechanism of action", "CarboxyaMidotriazole orotate solubility", and "CAS 187739-60-2 applications". These queries highlight the demand for detailed, scientifically validated information about this compound. In this article, we delve into its chemical characteristics, synthesis methods, and emerging uses in drug development, aligning with current trends in precision medicine and targeted therapy.
From a structural perspective, CarboxyaMidotriazole orotate features a triazole ring linked to a carboxamide group, which is further complexed with orotate to improve its pharmacokinetic profile. This design is critical for its ability to interact with specific enzymes and receptors in biological systems. Recent studies have explored its potential in modulating calcium channels and inhibiting abnormal cell proliferation, topics frequently searched in academic and medical communities under keywords like "CAO and calcium signaling" or "CarboxyaMidotriazole orotate anticancer research".
One of the most discussed aspects of CAS 187739-60-2 is its solubility and stability under physiological conditions. These properties are vital for its formulation into effective therapeutic agents. Researchers often investigate "CarboxyaMidotriazole orotate solubility in DMSO" or "CAO stability in aqueous solutions", as these factors directly impact its efficacy in preclinical and clinical settings. Advanced analytical techniques, such as HPLC and mass spectrometry, are commonly employed to assess these parameters.
In the context of drug discovery, CarboxyaMidotriazole orotate has been studied for its potential to address unmet medical needs. For instance, its role in inflammatory and metabolic disorders has been a hotspot, with search terms like "CAO for autoimmune diseases" gaining traction. The compound's ability to selectively target pathways involved in immune regulation positions it as a versatile tool for developing next-generation therapeutics.
Looking ahead, the scientific community continues to explore the full potential of CarboxyaMidotriazole orotate. With ongoing research into its molecular interactions and therapeutic benefits, this compound is poised to play a pivotal role in advancing personalized medicine. For those seeking in-depth information, resources on "CAS 187739-60-2 suppliers" or "CarboxyaMidotriazole orotate synthesis protocols" are increasingly available, reflecting its rising prominence in both academic and industrial spheres.
187739-60-2 (CarboxyaMidotriazole orotate) 関連製品
- 2229438-48-4((4-chloro-1-ethyl-1H-imidazol-5-yl)methanethiol)
- 2248299-07-0(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[methyl(propyl)amino]propanoate)
- 2680878-39-9(4-{(tert-butoxy)carbonyl(4-phenyl-1,3-thiazol-2-yl)amino}butanoic acid)
- 45874-38-2(1-Aminoquinolin-1-ium)
- 2034318-78-8((3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(isoxazol-5-yl)methanone)
- 1542333-99-2(1-(3-bromo-2,6-difluorophenyl)-2-methylpropan-1-ol)
- 2228413-72-5(3-chloro-4-1-(1-hydroxyethyl)cyclopropylphenol)
- 941980-31-0(N'-(3,3-diphenylpropyl)-N-(2-methoxy-5-methylphenyl)ethanediamide)
- 868966-48-7(N-(2-fluorophenyl)-2-{3-(thiophen-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide)
- 2580250-34-4(2-{(benzyloxy)carbonylamino}-5-bromo-6-(trifluoromethyl)pyridine-3-carboxylic acid)
